Product packaging for 6-Methyl-4,7-diazaspiro[2.5]octan-8-one(Cat. No.:CAS No. 2408969-94-6)

6-Methyl-4,7-diazaspiro[2.5]octan-8-one

Cat. No.: B2729589
CAS No.: 2408969-94-6
M. Wt: 140.186
InChI Key: HDMJGTOAFHCJSN-UHFFFAOYSA-N
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Description

6-Methyl-4,7-diazaspiro[2.5]octan-8-one is a valuable spirocyclic chemical scaffold designed for advanced research and development applications. Compounds featuring the 4,7-diazaspiro[2.5]octane architecture are of significant interest in medicinal chemistry as rigid, three-dimensional building blocks. These structures can enhance binding specificity and optimize properties in drug design, making them particularly useful for constructing molecules that interact with biological targets . The spirocyclic core, which includes a cyclopropane ring fused to a nitrogen-containing heterocycle, provides molecular rigidity and can influence both the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents . As a specialized synthetic intermediate, this compound is employed in the exploration of new chemical spaces for pharmaceutical and agrochemical discovery. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can use this building block to create novel compounds for screening against various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2729589 6-Methyl-4,7-diazaspiro[2.5]octan-8-one CAS No. 2408969-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4,7-diazaspiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-4-8-7(2-3-7)6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMJGTOAFHCJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(CC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization of 6 Methyl 4,7 Diazaspiro 2.5 Octan 8 One Beyond Routine Analysis

Spectroscopic Methodologies for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for determining the intricate details of a molecule's structure, from the connectivity of its atoms to its three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, would be the primary method for confirming the molecular structure of 6-Methyl-4,7-diazaspiro[2.5]octan-8-one.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons in the cyclopropane (B1198618) ring, the methyl group, the methylene (B1212753) protons adjacent to the nitrogen atoms, and the N-H protons. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants would provide definitive evidence for the connectivity of the atoms. For instance, the protons of the cyclopropane ring would likely appear as complex multiplets in the upfield region of the spectrum. The methyl group would present as a singlet or doublet depending on its neighboring atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon, the spiro carbon, the carbons of the cyclopropane ring, the methylene carbons, and the methyl carbon. The chemical shift of the carbonyl carbon would be the most downfield signal.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete bonding network and provide insights into the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~170-180
Spiro-C - ~60-70
CH₃ ~1.2-1.5 ~15-25
CH₂ (cyclopropane) ~0.5-1.5 ~10-20
CH₂ (piperazinone ring) ~2.5-3.5 ~40-50

Note: The data in this table is hypothetical and serves as an illustration of the expected data.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching vibrations for the methyl and methylene groups (around 2850-3000 cm⁻¹), and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the spirocyclic ring system might be more prominent in the Raman spectrum.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would unambiguously establish the absolute configuration of any stereocenters and reveal the preferred conformation of the diazepanone ring and the orientation of the methyl group.

Chiroptical Spectroscopy for Chiral Purity and Optical Rotation Assessment

Given the potential for chirality in this compound, chiroptical spectroscopy techniques would be essential for characterizing its stereochemical properties.

Optical Rotation: Measurement of the specific rotation using a polarimeter would determine if the compound is chiral and rotates plane-polarized light. The direction and magnitude of the rotation are characteristic physical properties of a chiral molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would provide information about the absolute configuration and conformational features of the molecule in solution.

Computational and Theoretical Investigations of 6 Methyl 4,7 Diazaspiro 2.5 Octan 8 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and regions susceptible to chemical attack, thereby predicting its reactivity.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govscirp.org For 6-Methyl-4,7-diazaspiro[2.5]octan-8-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). nih.govgsconlinepress.com

Key geometric parameters that would be calculated include bond lengths, bond angles, and dihedral angles. The spirocyclic nature of the molecule imposes significant conformational constraints. The cyclopropane (B1198618) ring is inherently planar with internal angles of approximately 60°, while the six-membered diazaspiro ring would adopt a puckered conformation, likely a boat or twist-boat form, to minimize steric strain. rsc.org

Electronic properties derived from DFT calculations offer a window into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scirp.orggsconlinepress.com A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen and the nitrogen atoms are expected to be electron-rich sites.

Table 1: Predicted Geometric and Electronic Properties from DFT Calculations This table presents hypothetical but representative data for this compound based on DFT calculations of similar heterocyclic compounds.

ParameterPredicted Value
Optimized Total Energy (Hartree)-475.123
HOMO Energy (eV)-6.85
LUMO Energy (eV)-0.95
HOMO-LUMO Gap (eV)5.90
Dipole Moment (Debye)3.45

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways and understanding reaction mechanisms. nih.gov For a molecule like this compound, this could involve studying its synthesis or its potential metabolic degradation.

Transition state (TS) analysis is key to this process. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy barrier for a given reaction step. A lower activation energy indicates a more favorable and faster reaction. For instance, the synthesis of the diazaspiro[2.5]octane core could involve an intramolecular cyclization. acs.org Computational analysis would identify the transition state for this ring-forming step, providing insights into the reaction's stereoselectivity and feasibility under different conditions. nih.gov Comparing the energy barriers of competing pathways allows for the prediction of the major product, which is invaluable for optimizing synthetic routes.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamic Behavior

While quantum calculations provide a static picture of the most stable molecular structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms in the system over time. mdpi.com

For this compound, an MD simulation would reveal its conformational landscape—the collection of all accessible shapes (conformers) and the energy barriers between them. rsc.orgresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulation would track the puckering of the six-membered ring and the rotation of the methyl group. researchgate.net Analysis of the MD trajectory can identify the most populated conformational states and the timescales of transitions between them. Such studies often reveal that spirocyclic systems have a limited but distinct set of preferred conformations due to their rigid structure. rsc.org

Molecular Modeling for Ligand-Receptor Interaction Profiling with Model Systems

The spirocyclic diketopiperazine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.netnih.gov Molecular modeling, specifically molecular docking, is used to predict how a small molecule like this compound might bind to a protein target, such as an enzyme or receptor. mdpi.commdpi.com

In a typical docking study, the 3D structure of a target protein (e.g., a protein kinase) is obtained from a database like the Protein Data Bank. The computational algorithm then samples a vast number of possible orientations and conformations of the ligand within the protein's binding site to find the most stable binding mode, which is quantified by a docking score. acs.orgksu.edu.sa The analysis would identify key interactions, such as hydrogen bonds (e.g., between the ligand's N-H or C=O groups and protein residues) and hydrophobic interactions, that stabilize the complex. nih.gov This information is critical for understanding the molecule's potential biological activity.

Table 2: Hypothetical Molecular Docking Results with a Model Kinase This table illustrates the kind of data generated from a molecular docking study of this compound with a representative protein kinase active site.

ParameterResult
Target ProteinModel Serine/Threonine Kinase (e.g., CDK2)
Binding Affinity (kcal/mol)-7.2
Key Hydrogen Bond InteractionsN-H with Asp145; C=O with Leu83
Key Hydrophobic InteractionsCyclopropane ring with Val18; Methyl group with Ile10
Predicted Inhibition Constant (Ki, nM)450

In Silico Design and Prediction of Novel Analogues

A primary goal of computational chemistry in drug discovery is to guide the design of new molecules with improved properties. rsc.orgnih.gov Based on the computational analyses described above, novel analogues of this compound can be designed in silico.

For example, if docking studies suggest that a larger hydrophobic group would better fill a pocket in the target receptor, analogues could be designed where the methyl group is replaced with an ethyl or benzyl (B1604629) group. DFT calculations would then be used to predict the electronic properties of these new compounds, and MD simulations could assess their conformational behavior. This iterative cycle of design and computational evaluation allows chemists to prioritize the synthesis of compounds that are most likely to have the desired biological activity, saving significant time and resources. bohrium.com The unique 3D structure of spirocyclic scaffolds makes them particularly attractive for creating new chemical entities with novel properties. researchgate.net

Chemical Reactivity and Transformations of the 6 Methyl 4,7 Diazaspiro 2.5 Octan 8 One Core

Reactions Involving the Lactam Functionality

The lactam moiety is a cornerstone of the 6-Methyl-4,7-diazaspiro[2.5]octan-8-one structure and a primary site for chemical transformations. Key reactions involving this functional group include reduction, hydrolysis, and reactions with organometallic reagents.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, yielding the corresponding saturated 6-methyl-4,7-diazaspiro[2.5]octane. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon, followed by elimination of the oxygen atom.

Hydrolysis of the Amide Bond: Under acidic or basic conditions, the amide bond of the lactam can be cleaved through hydrolysis. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately lead to the ring-opening of the piperazinone core, yielding a substituted amino acid derivative.

Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the lactam carbonyl. The initial addition forms a tetrahedral intermediate which, upon workup, can lead to the formation of amino ketones or, with further reaction, tertiary alcohols. The outcome of these reactions is highly dependent on the nature of the organometallic reagent and the reaction conditions.

Reaction Type Reagent(s) Product Type
ReductionLiAlH₄, BH₃·THFSaturated diazaspiro[2.5]octane
Acidic HydrolysisH₃O⁺Ring-opened amino acid derivative
Basic HydrolysisNaOH, H₂ORing-opened amino acid salt
AdditionRMgX, RLiAmino ketone or tertiary alcohol

Reactivity at the Nitrogen Heteroatoms

The this compound core possesses two distinct nitrogen atoms: a secondary amine (N-4) and a tertiary amine (N-7, bearing the methyl group). The secondary amine is the more reactive site for electrophilic substitution.

N-Alkylation and N-Arylation: The secondary amine at the N-4 position can be readily alkylated or arylated. nih.gov Alkylation is typically performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. nih.gov Arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

N-Acylation: Acylation of the N-4 nitrogen is another common transformation, leading to the formation of N-acyl derivatives. colab.ws This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. wikipedia.org Selective mono-acylation of piperazine (B1678402) derivatives has been well-documented and can be applied to this system. colab.ws

Reaction Type Reagent(s) Position Product Type
N-AlkylationAlkyl halide, BaseN-4N-Alkyl diazaspiro[2.5]octan-8-one
N-ArylationAryl halide, Pd or Cu catalyst, BaseN-4N-Aryl diazaspiro[2.5]octan-8-one
N-AcylationAcyl chloride or Anhydride, BaseN-4N-Acyl diazaspiro[2.5]octan-8-one

Transformations and Functionalization of the Cyclopropane (B1198618) Ring

The spiro-fused cyclopropane ring is a strained three-membered ring that can undergo a variety of ring-opening and functionalization reactions, often under the influence of catalysts or reagents that can interact with the strained C-C bonds.

Ring-Opening Reactions: The cyclopropane ring can be opened under various conditions. Hydrogenolysis, using a transition metal catalyst such as palladium or platinum and a source of hydrogen, can lead to the cleavage of one of the C-C bonds of the cyclopropane, resulting in the formation of a gem-dimethyl group or a propyl-substituted piperazinone, depending on the bond that is cleaved. Acid-catalyzed ring-opening can also occur, often initiated by protonation of the cyclopropane ring, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of these ring-opening reactions can be influenced by the substitution pattern on the cyclopropane ring and the nature of the catalyst or acid used. nih.gov

Cycloaddition Reactions: Although less common for simple cyclopropanes, activated cyclopropanes can participate in cycloaddition reactions. The strain energy of the ring can be released as a driving force for these transformations.

Functionalization via Radical Intermediates: The C-H bonds of the cyclopropane ring can be functionalized through radical-mediated processes. For instance, radical halogenation can introduce a halogen atom onto the cyclopropane ring, which can then serve as a handle for further synthetic modifications.

Reaction Type Reagent(s)/Conditions Outcome
HydrogenolysisH₂, Pd/C or PtO₂Ring-opened alkyl-piperazinone
Acid-Catalyzed OpeningStrong acid (e.g., H₂SO₄)Ring-opened and functionalized piperazinone
Radical HalogenationNBS, Light or Radical InitiatorHalogenated cyclopropane ring

Regioselective and Chemoselective Modulations of the Diazaspiro[2.5]octane Core

The presence of multiple reactive sites in the this compound core necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

Selective N-4 Functionalization: The secondary amine at N-4 is generally more nucleophilic than the amide nitrogen. This difference in reactivity allows for selective functionalization at the N-4 position. By using appropriate protecting group strategies, the reactivity of the N-4 position can be modulated. For example, protection of the N-4 amine with a Boc group allows for subsequent reactions to be directed to other parts of the molecule.

Chemoselectivity in Reductions: The lactam carbonyl and other potential functional groups on the molecule can be selectively reduced by choosing the appropriate reducing agent. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce the lactam but can reduce more reactive carbonyls if present. In contrast, lithium aluminum hydride will typically reduce the lactam.

Control of Cyclopropane Ring Opening: The conditions for cyclopropane ring-opening can be tuned to favor specific outcomes. For example, the choice of catalyst in hydrogenolysis can influence which C-C bond of the cyclopropane is cleaved.

Rearrangement Reactions and Their Mechanistic Pathways

The strained spirocyclic system and the presence of heteroatoms in the this compound core make it a potential substrate for various rearrangement reactions.

Beckmann-type Rearrangement: While the lactam is already a cyclic amide, precursors to this system could undergo a Beckmann rearrangement. For example, a spirocyclic oxime derived from a corresponding ketone could rearrange to form the lactam ring. The mechanism involves the migration of a carbon atom anti-periplanar to the leaving group on the oxime nitrogen.

Ring Expansion and Contraction: Under certain conditions, particularly those involving carbocationic intermediates, the piperazinone or the cyclopropane ring could undergo expansion or contraction. For instance, a Wagner-Meerwein type rearrangement could occur if a carbocation is generated adjacent to the cyclopropane ring, potentially leading to a four-membered spiro-fused ring.

Domino Reactions: The close proximity of the different functional groups can facilitate domino reactions, where a single synthetic operation triggers a cascade of transformations. For example, a reaction initiated at the N-4 position could lead to a subsequent intramolecular reaction with the cyclopropane ring, resulting in a complex polycyclic structure.

Due to the limited specific literature on this exact molecule, these proposed rearrangement pathways are based on established principles of organic chemistry and the known reactivity of similar structural motifs. Further experimental investigation is required to fully elucidate the rearrangement chemistry of the this compound core.

Applications of the 6 Methyl 4,7 Diazaspiro 2.5 Octan 8 One Scaffold in Organic and Materials Chemistry

Role as a Privileged Scaffold in Synthetic Strategy

Spirocycles, which are ring systems fused at a single atom, are increasingly recognized as privileged scaffolds in modern drug discovery. rsc.orgmdpi.com Unlike traditional flat, aromatic structures, spirocyclic frameworks possess a high degree of three-dimensionality and conformational rigidity. rsc.orgbldpharm.com This structural characteristic is advantageous in synthetic strategies as it allows for the precise spatial orientation of functional groups, which can enhance interactions with biological targets like proteins and enzymes. rsc.orgbldpharm.com

The main advantages offered by spirocyclic scaffolds such as diazaspiro[2.5]octane include:

Increased Fsp³ Character : The fraction of sp³-hybridized carbons (Fsp³) is a measure of a molecule's complexity and three-dimensionality. A higher Fsp³ count, inherent to spirocycles, often correlates with improved clinical success rates for drug candidates, partly by providing out-of-plane substituents that can improve receptor-ligand complementarity. bldpharm.com

Modulation of Physicochemical Properties : The incorporation of a spirocyclic motif can favorably alter properties such as solubility, lipophilicity (logP), and metabolic stability. bldpharm.comtandfonline.com For instance, azaspirocycles have been shown to increase solubility and basicity while decreasing lipophilicity compared to their non-spirocyclic counterparts. tandfonline.com

Exploration of Novel Chemical Space : The structural complexity of spirocycles allows chemists to access novel molecular architectures, which is crucial for developing new chemical entities with unique biological activities and securing intellectual property. rsc.org

The diazaspiro[2.5]octane core is a prime example of this privileged class, serving as a versatile and rigid framework upon which complex and biologically active molecules can be constructed. nih.govmdpi.com Its presence in approved pharmaceutical agents underscores its value in synthetic and medicinal chemistry. bldpharm.com

Utilization as an Intermediate for Complex Organic Molecule Synthesis

The true utility of a scaffold is demonstrated by its successful incorporation into larger, more complex molecules with significant function. The 4,7-diazaspiro[2.5]octane scaffold serves as a critical intermediate in the synthesis of various complex organic molecules, most notably in the pharmaceutical sector. A prominent example is its use as a key building block in the synthesis of Risdiplam, a medication used for treating spinal muscular atrophy.

In the synthesis of such complex structures, the diazaspiro[2.5]octane moiety is typically introduced as a protected derivative, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-4,7-diazaspiro[2.5]octane). bldpharm.com This allows for selective reaction at one of the nitrogen atoms while the other remains protected. The synthesis often involves a nucleophilic substitution or a coupling reaction where the unprotected nitrogen of the spirocycle is linked to another heterocyclic core, forming a crucial carbon-nitrogen bond and integrating the spiro-scaffold into the final molecule.

Below is a representative table of intermediates that illustrates the role of the scaffold in a multi-step synthesis.

Intermediate NamePrecursor(s)Reagent(s) / ConditionsProductPurpose of Step
tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 4-Boc-4,7-diazaspiro[2.5]octane, 5-bromo-2-nitropyridineNucleophilic substitution, then reductionN/AIntroduction of the spiro-scaffold onto a pyridine (B92270) ring system.
N-Boc-protected carboxy-risdiplam tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, Acylated Meldrum's acid derivative1,4 addition/elimination, then heterocyclizationN/AFormation of the central pyridopyrimidinone core.
Risdiplam N-Boc-protected carboxy-risdiplamAcidic deprotection (e.g., HCl or AcCl)N/ARemoval of the Boc protecting group to yield the final active molecule.

This strategic use of the diazaspiro[2.5]octane scaffold highlights its importance as a robust and versatile intermediate, enabling the efficient construction of intricate molecular architectures that would be difficult to assemble otherwise.

Development of Chemical Probes for Molecular Recognition Studies

The diazaspiro[2.5]octane scaffold serves as a valuable component in the design of sophisticated chemical probes for studying molecular recognition and cellular processes. One such application is in the development of Proteolysis Targeting Chimeras (PROTACs). google.com PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins within a cell. google.com They function by simultaneously binding to a target protein and a ubiquitin E3 ligase, bringing the two into close proximity and triggering the ubiquitination and subsequent degradation of the target protein by the proteasome. google.com

In this context, the diazaspiro[2.5]octane moiety can be incorporated into the linker region or as part of the ligand that binds to either the target protein or the E3 ligase. google.com Its rigid, three-dimensional structure is advantageous for controlling the spatial relationship and orientation between the two ends of the PROTAC molecule. This precise positioning is critical for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the key molecular recognition event that initiates protein degradation. The versatility of the two nitrogen atoms in the scaffold allows for modular attachment of different linkers and ligands, facilitating the synthesis of libraries of probes to optimize degradation efficiency and selectivity for various protein targets. google.com

Potential in Advanced Materials Science (e.g., polymer scaffolds, supramolecular assemblies)

The unique structural features of the 4,7-diazaspiro[2.5]octane scaffold also position it as a promising building block in advanced materials science, particularly in the realm of supramolecular chemistry and therapeutic polymer assemblies. Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions.

A notable potential application lies in the development of inhibitors for protein aggregation, a process associated with several neurodegenerative diseases. google.com The diazaspiro[2.5]octane scaffold has been incorporated into molecules designed as α-synuclein prion inhibitors. google.com In this application, the scaffold acts as a rigid core from which other functional groups can be projected. These molecules are designed to bind to amyloid fibrils through non-covalent interactions, thereby impeding the propagation of protein misfolding. google.com

The two nitrogen atoms within the diazaspiro[2.5]octane structure provide convenient handles for chemical modification, allowing the scaffold to be integrated into larger polymer chains or self-assembling systems. This adaptability makes it a candidate for creating novel supramolecular polymer therapeutics and diagnostics, where the controlled assembly of molecules is used to achieve a specific therapeutic or diagnostic function. google.com

Future Research Directions and Unexplored Avenues for 6 Methyl 4,7 Diazaspiro 2.5 Octan 8 One

Development of Novel and Efficient Synthetic Routes

The development of new and efficient synthetic methodologies is crucial for unlocking the potential of spirocyclic compounds. nih.gov For 6-Methyl-4,7-diazaspiro[2.5]octan-8-one, future research could focus on developing stereoselective and scalable synthetic routes. The presence of a stereocenter at the 6-position necessitates synthetic strategies that can control the stereochemistry of this position.

Key areas for exploration in the synthesis of this compound and its derivatives could include:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperazinone ring or in the introduction of the methyl group would be a significant advancement. This could involve chiral phase-transfer catalysis, organocatalysis, or transition-metal-catalyzed reactions.

Multi-component Reactions (MCRs): Designing a one-pot synthesis from readily available starting materials would enhance the efficiency and atom economy of the synthesis. An MCR approach could potentially construct the core diazaspirocyclic framework in a single step.

Flow Chemistry: For scalable and safe production, the development of a continuous flow process would be highly advantageous. Flow chemistry can offer better control over reaction parameters, leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated reactions could offer novel pathways for the construction of the spirocyclic system or for the late-stage functionalization of the molecule.

Proposed Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric CatalysisHigh enantiomeric purity, access to specific stereoisomers.Catalyst design and optimization, cost of chiral ligands.
Multi-component ReactionsHigh efficiency, atom economy, reduced waste.Finding suitable reaction conditions and compatible starting materials.
Flow ChemistryScalability, improved safety, precise reaction control.Initial setup costs, potential for clogging with solid byproducts.
Photoredox CatalysisMild reaction conditions, novel bond formations.Substrate scope, quantum yield optimization.

Integration of Advanced Analytical and Computational Methodologies

A thorough understanding of the three-dimensional structure, conformational dynamics, and physicochemical properties of this compound is essential for its future applications. The integration of advanced analytical techniques and computational modeling will be pivotal in this regard.

Future analytical and computational studies could focus on:

Chiral Chromatography: The development of robust analytical and preparative chiral separation methods is necessary to isolate and characterize the individual enantiomers of this compound.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, can be employed to elucidate the relative stereochemistry and preferred conformations of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation and absolute stereochemistry.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the stable conformations, vibrational frequencies, and electronic properties of the molecule. Molecular dynamics simulations could provide insights into its behavior in different solvent environments. mdpi.com

Analytical/Computational MethodInformation Gained
Chiral High-Performance Liquid Chromatography (HPLC)Separation and quantification of enantiomers.
2D Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of connectivity, relative stereochemistry, and conformational preferences.
Single-Crystal X-ray DiffractionDefinitive determination of the solid-state structure and absolute stereochemistry.
Density Functional Theory (DFT) CalculationsPrediction of molecular geometry, electronic structure, and spectroscopic properties.
Molecular Dynamics (MD) SimulationsUnderstanding of conformational dynamics and interactions with solvent molecules.

Mechanistic Studies of Unconventional Reactivity

The unique combination of a strained cyclopropane (B1198618) ring and a lactam moiety within a spirocyclic framework may give rise to unconventional reactivity. Mechanistic studies into these potential reaction pathways could uncover novel chemical transformations.

Areas for investigation into the reactivity of this compound include:

Ring-Opening Reactions: The cyclopropane ring is susceptible to ring-opening under various conditions (e.g., acid, base, transition metals). Investigating these reactions could lead to the synthesis of novel, more complex heterocyclic structures.

Transannular Reactions: The proximity of the nitrogen atoms and the carbonyl group in the constrained spirocyclic system could facilitate transannular cyclizations or rearrangements, leading to unexpected molecular architectures.

Radical Reactions: The study of radical-mediated functionalization of the diazaspirooctanone core could provide access to a diverse range of derivatives that would be difficult to synthesize using traditional methods.

Polymerization: The lactam functionality suggests the possibility of ring-opening polymerization to produce novel polyamides with unique properties conferred by the spirocyclic backbone.

Exploration of its Utility in Emerging Fields of Chemical Science

The structural features of this compound make it an attractive scaffold for exploration in various fields of chemical science, particularly in medicinal chemistry and materials science.

Potential applications that warrant future investigation include:

Medicinal Chemistry: Spirocyclic scaffolds are increasingly recognized as "privileged structures" in drug discovery due to their ability to present substituents in well-defined three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com The 4,7-diazaspiro[2.5]octane core is a component of the approved drug Risdiplam, highlighting the pharmaceutical relevance of this scaffold. lookchem.comcas.org Future research could involve the synthesis and biological evaluation of libraries of derivatives of this compound against a range of therapeutic targets.

Materials Science: The rigid spirocyclic core could be incorporated into polymers or organic materials to influence their physical and mechanical properties. For example, it could be used to create materials with enhanced thermal stability or specific optical properties.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The defined stereochemistry and conformational rigidity of the scaffold could lead to high levels of enantioselectivity in catalyzed reactions.

Chemical Biology: The compound could be functionalized with fluorescent tags or other probes to study biological processes. Its unique structure might allow it to interact with specific biomolecules in a way that can be monitored and studied.

Emerging FieldPotential Utility of this compound
Medicinal ChemistryAs a scaffold for the development of novel therapeutic agents with improved potency and selectivity.
Materials ScienceAs a building block for polymers and organic materials with tailored properties.
Asymmetric CatalysisAs a chiral ligand to induce stereoselectivity in chemical reactions.
Chemical BiologyAs a molecular probe to investigate biological systems.

Q & A

Q. Q1. What are the recommended synthetic routes for 6-methyl-4,7-diazaspiro[2.5]octan-8-one, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using spirocyclic precursors. For example:

Spiroannulation : React 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines (e.g., benzothiazol-2-yl derivatives) under reflux in anhydrous solvents (e.g., dichloromethane) to form the spirocyclic core .

Post-functionalization : Introduce methyl groups via alkylation or reductive amination. Ensure inert conditions (argon atmosphere) to avoid side reactions.

Characterization :

  • Melting Point : Confirm purity (though data may be sparse; see limitations in ).
  • Spectroscopy : Use IR to identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches; UV-Vis to monitor conjugation effects.
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) .

Q. Q2. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer:

Controlled Replication : Reproduce synthesis and purification steps (e.g., column chromatography, recrystallization) to isolate high-purity samples.

Experimental Validation :

  • Solubility : Test in DMSO, water, and ethanol using gravimetric or UV quantification.
  • logP : Use shake-flask or HPLC methods with octanol/water partitioning .

Cross-Reference : Compare with structurally similar spirocycles (e.g., 4,7-diazaspiro[2.5]octane derivatives in ) to infer trends.

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing the stereochemical configuration of this compound derivatives?

Methodological Answer:

Chiral Resolution :

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) and polar mobile phases (hexane/isopropanol) to separate enantiomers .
  • Compare retention times with racemic standards.

X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. Grow crystals in slow-evaporation setups (e.g., ethyl acetate/hexane) .

NMR Analysis : Employ NOESY or COSY to identify spatial proximity of protons in rigid spiro systems .

Q. Q4. How can the reactivity of the diazaspiro moiety be leveraged to design bioactive analogs?

Methodological Answer:

Targeted Functionalization :

  • Amide Coupling : React the secondary amine with activated carboxylic acids (e.g., EDCI/HOBt) to generate prodrugs.
  • Nitroso Derivatives : Introduce nitroso groups (e.g., via NaNO₂/HCl) to mimic N-nitrosorisdiplam analogs ().

Structure-Activity Relationship (SAR) :

  • Modify the methyl group to bulkier substituents (e.g., ethyl, cyclopropyl) and assay enzyme inhibition (e.g., kinase assays).
  • Use molecular docking to predict binding to targets like Pfmrk ().

Q. Q5. What experimental designs mitigate instability issues in diazaspiro compounds during long-term storage?

Methodological Answer:

Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Identify degradation products via LC-MS (e.g., oxidation or hydrolysis byproducts) .

Formulation :

  • Lyophilize under argon to prevent hydrolysis.
  • Store in amber vials with desiccants (silica gel) at -20°C .

Q. Q6. How can computational methods predict the pharmacokinetic behavior of this compound?

Methodological Answer:

In Silico Modeling :

  • ADMET Prediction : Use tools like SwissADME to estimate logP, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular Dynamics : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion .

Validation : Cross-check predictions with in vitro Caco-2 cell assays for absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.